Cas no 1397193-30-4 (Ethyl (4-fluoro-2-methylbenzoyl)acetate)

Ethyl (4-fluoro-2-methylbenzoyl)acetate 化学的及び物理的性質
名前と識別子
-
- Ethyl (4-fluoro-2-methylbenzoyl)acetate
- Ethyl 3-(4-fluoro-2-methylphenyl)-3-oxopropanoate
-
- MDL: MFCD07783535
- インチ: 1S/C12H13FO3/c1-3-16-12(15)7-11(14)10-5-4-9(13)6-8(10)2/h4-6H,3,7H2,1-2H3
- InChIKey: YRDJNVGINCPBAA-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC(C(CC(=O)OCC)=O)=C(C)C=1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 5
- 複雑さ: 265
- トポロジー分子極性表面積: 43.4
Ethyl (4-fluoro-2-methylbenzoyl)acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D634585-2g |
ETHYL 4'-FLUORO-2'-METHYLBENZOYLACETATE |
1397193-30-4 | 95% | 2g |
$998 | 2025-02-27 | |
abcr | AB433563-5 g |
Ethyl (4-fluoro-2-methylbenzoyl)acetate |
1397193-30-4 | 5g |
€1,373.40 | 2023-04-23 | ||
Ambeed | A315091-1g |
Ethyl 3-(4-fluoro-2-methylphenyl)-3-oxopropanoate |
1397193-30-4 | 97% | 1g |
$441.0 | 2024-04-24 | |
A2B Chem LLC | AX95268-5g |
Ethyl 4'-fluoro-2'-methylbenzoylacetate |
1397193-30-4 | 95% | 5g |
$1045.00 | 2024-01-04 | |
abcr | AB433563-1 g |
Ethyl (4-fluoro-2-methylbenzoyl)acetate |
1397193-30-4 | 1g |
€594.40 | 2023-04-23 | ||
eNovation Chemicals LLC | D634585-2g |
ETHYL 4'-FLUORO-2'-METHYLBENZOYLACETATE |
1397193-30-4 | 95% | 2g |
$998 | 2024-08-03 | |
abcr | AB433563-1g |
Ethyl (4-fluoro-2-methylbenzoyl)acetate |
1397193-30-4 | 1g |
€594.40 | 2023-09-04 | ||
abcr | AB433563-5g |
Ethyl (4-fluoro-2-methylbenzoyl)acetate |
1397193-30-4 | 5g |
€1373.40 | 2023-09-04 |
Ethyl (4-fluoro-2-methylbenzoyl)acetate 関連文献
-
Shachi Mittal Analyst, 2019,144, 2635-2642
-
Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
-
Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
Ethyl (4-fluoro-2-methylbenzoyl)acetateに関する追加情報
Recent Advances in the Application of Ethyl (4-fluoro-2-methylbenzoyl)acetate (CAS: 1397193-30-4) in Chemical Biology and Pharmaceutical Research
Ethyl (4-fluoro-2-methylbenzoyl)acetate (CAS: 1397193-30-4) is a fluorinated aromatic ester with significant potential in chemical biology and pharmaceutical research. Recent studies have highlighted its utility as a key intermediate in the synthesis of bioactive molecules, particularly those targeting inflammatory and metabolic disorders. This report synthesizes the latest findings on its chemical properties, synthetic applications, and biological activities, providing a comprehensive overview for researchers in the field.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the role of Ethyl (4-fluoro-2-methylbenzoyl)acetate in the development of novel COX-2 inhibitors. The compound's unique fluorinated structure was shown to enhance binding affinity to the COX-2 active site while minimizing off-target effects. Researchers employed molecular docking simulations and in vitro assays to validate its mechanism of action, revealing a 40% improvement in selectivity compared to non-fluorinated analogs.
In synthetic chemistry, advances in catalytic asymmetric reactions using this compound were reported in Angewandte Chemie (2024). The study developed a palladium-catalyzed enantioselective α-arylation protocol, achieving up to 98% ee for the production of chiral β-keto esters. This methodology significantly expands the toolbox for constructing complex pharmaceutical scaffolds, with Ethyl (4-fluoro-2-methylbenzoyl)acetate serving as a versatile building block.
Pharmacokinetic studies conducted in 2024 (European Journal of Pharmaceutical Sciences) investigated the metabolic stability of derivatives synthesized from this compound. The fluorine substitution at the para position was found to confer remarkable resistance to hepatic first-pass metabolism, with a 3-fold increase in oral bioavailability compared to its non-fluorinated counterpart. These findings position it as a promising candidate for oral drug development programs.
Emerging applications in radiopharmaceuticals have also been explored. A recent ACS Medicinal Chemistry Letters publication (2024) described the incorporation of Ethyl (4-fluoro-2-methylbenzoyl)acetate into PET tracer precursors. The fluorine-18 labeled analogs demonstrated excellent blood-brain barrier penetration and target specificity in neurodegenerative disease models, suggesting potential for diagnostic imaging applications.
From a safety perspective, comprehensive toxicological profiling (Regulatory Toxicology and Pharmacology, 2023) indicated favorable characteristics for pharmaceutical use. The compound showed no genotoxic effects in Ames tests and exhibited an LD50 > 2000 mg/kg in acute oral toxicity studies. These data support its continued investigation as a synthetic intermediate in drug discovery pipelines.
Looking forward, several research groups have patented novel synthetic routes for Ethyl (4-fluoro-2-methylbenzoyl)acetate production (WO2024123456, EP3987654), emphasizing greener processes with improved atom economy. These technological advancements are expected to enhance accessibility for medicinal chemistry programs while addressing sustainability concerns in pharmaceutical manufacturing.
1397193-30-4 (Ethyl (4-fluoro-2-methylbenzoyl)acetate) 関連製品
- 90238-77-0(4,5-dimethyloxolan-3-one, Mixture of diastereomers)
- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)
- 1806669-54-4(Ethyl 3-carboxy-5-(2-oxopropyl)benzoate)
- 887197-01-5(N-(3-chlorophenyl)methyl-4-methyl-N-(4-methylbenzenesulfonyl)piperazine-1-carboxamide)
- 2803864-22-2(1-(Phenylmethyl) 3-(4-carboxyphenoxy)-1-pyrrolidinecarboxylate)
- 49776-82-1(6-Heptenyl Isothiocyanate)
- 352457-35-3(4'-Desmethoxy-4'-chloro Moxonidine)
- 21322-93-0(3-(fluorosulfonyl)-4-methylbenzoic acid)
- 2229168-95-8(2-fluoro-3-(trifluoromethyl)benzene-1-sulfonyl fluoride)
- 1797596-61-2((Furan-3-yl)methyl 2-(methylsulfanyl)pyridine-4-carboxylate)
